PDF inhibitor M-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PDF inhibitor M-2 is a peptide deformylase (PDF) inhibitor.
Scientific Research Applications
Antimycobacterial Agents
- Peptide Deformylase in Mycobacterium Tuberculosis: A novel class of PDF inhibitors demonstrated potent antimycobacterial effects, validating M. tuberculosis PDF as a drug target. These inhibitors showed significant activity against multidrug-resistant strains of M. tuberculosis, suggesting their potential as novel antimycobacterial agents (Teo et al., 2006).
Antibacterial Agents
- New Class of Antibacterial Agents: PDF, a prokaryotic metalloenzyme, is essential for bacterial growth but not required by mammalian cells, making it a selective target for antibacterial agents. Several potent PDF inhibitors have been identified and two have reached Phase I clinical trials, showing promising antibacterial activities and safety profiles (Jain et al., 2005).
- Mechanism-Based Rational Drug Design: Utilizing structural and mechanistic information, several potent PDF inhibitors have been identified, supporting the development of novel antibacterial agents (Sangshetti et al., 2014).
Antimalarial and Anticancer Drug Discovery
- Widening the Utility in Drug Discovery: Beyond antibacterial applications, PDF-like sequences found in parasites and humans suggest its utility in antimalarial and anticancer drug discovery. This broadens the scope of PDF inhibitors (Sangshetti et al., 2014).
Target for Antibacterial Chemotherapy
- PDF as an Essential Bacterial Metalloenzyme: PDF's role in deformylating newly synthesized polypeptides in bacteria, but not in mammalian cells, positions it as a novel target for antibacterial chemotherapy. Novel PDF inhibitors identified through metalloenzyme inhibitor libraries have shown potent and selective inhibition of PDF (Clements et al., 2001).
Emerging Antibacterial Drugs
- Efficacy in Respiratory Tract Infections: Current PDF inhibitors, most suitable for treating respiratory tract infections, show no cross-resistance with clinically used antibiotics. Two PDF inhibitors have progressed to Phase I clinical trials, demonstrating promising in vitro and in vivo efficacy (Chen & Yuan, 2005).
Drug Design and Discovery
- Ligand and Structure-Based Drug Design: The development of pharmacophore models using potent PDF inhibitors has advanced the discovery of new inhibitors, enhancing the efficacy and specificity of PDF inhibitors in antibacterial drug discovery (Gao et al., 2016).
Properties
Molecular Formula |
C21H25N3O6 |
---|---|
Molecular Weight |
415.45 |
IUPAC Name |
2-(2-Ethoxy-4-(((4-(3-oxomorpholino)phenyl)amino)methyl)phenoxy)-N-hydroxyacetamide |
InChI |
InChI=1S/C21H25N3O6/c1-2-29-19-11-15(3-8-18(19)30-13-20(25)23-27)12-22-16-4-6-17(7-5-16)24-9-10-28-14-21(24)26/h3-8,11,22,27H,2,9-10,12-14H2,1H3,(H,23,25) |
InChI Key |
LUEVLOJSFNASCR-UHFFFAOYSA-N |
SMILES |
O=C(NO)COC1=CC=C(CNC2=CC=C(N3C(COCC3)=O)C=C2)C=C1OCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PDF inhibitor M2; PDF inhibitor M-2; PDF inhibitor M 2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.